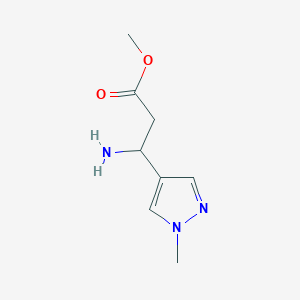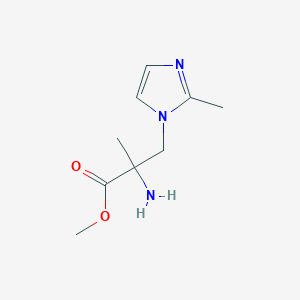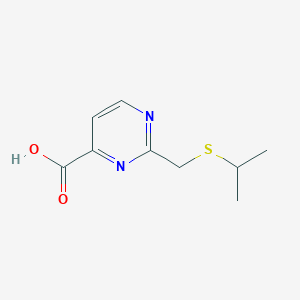
5-chloro-N-(4-(N,N-dibutylsulfamoyl)phenethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group, a methoxy group, and a dibutylamino sulfonyl phenyl ethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration and Reduction: The benzamide core is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Sulfonylation: The dibutylamino sulfonyl phenyl ethyl group is introduced through a sulfonylation reaction, where the sulfonyl chloride reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
科学的研究の応用
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: This compound shares a similar benzamide core and functional groups but differs in the specific substituents and their positions.
Benzamide, 5-chloro-2-methoxy-N-[2-[4-[(methylamino)sulfonyl]phenyl]ethyl]-: Another similar compound with a different sulfonyl group.
Uniqueness
Benzamide,5-chloro-N-[2-[4-[(dibutylamino)sulfonyl]phenyl]ethyl]-2-methoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C24H33ClN2O4S |
|---|---|
分子量 |
481.0 g/mol |
IUPAC名 |
5-chloro-N-[2-[4-(dibutylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H33ClN2O4S/c1-4-6-16-27(17-7-5-2)32(29,30)21-11-8-19(9-12-21)14-15-26-24(28)22-18-20(25)10-13-23(22)31-3/h8-13,18H,4-7,14-17H2,1-3H3,(H,26,28) |
InChIキー |
NTZKYNDSECAROW-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















